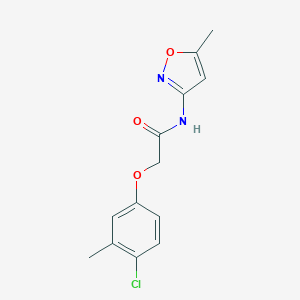![molecular formula C18H15ClN4OS3 B283983 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide, also known as CTPI, is a novel compound that has attracted attention from researchers due to its potential therapeutic applications.
Mecanismo De Acción
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the NF-κB and MAPK signaling pathways. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. MAPKs are a family of protein kinases that play a role in cell proliferation, differentiation, and apoptosis. By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1. It also inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation. In addition, this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide is its potential therapeutic applications in the treatment of inflammatory and cancerous diseases. However, there are limitations to its use in lab experiments, such as its solubility and stability. This compound is poorly soluble in water, which can make it difficult to administer in experiments. In addition, it is unstable in acidic conditions, which can affect its potency.
Direcciones Futuras
There are several future directions for research on 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide. One area of interest is its potential use in combination with other anti-inflammatory or anti-cancer agents. Another area of research is the development of novel formulations of this compound to improve its solubility and stability. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its therapeutic potential. Additionally, in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models.
Métodos De Síntesis
The synthesis of 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with chloroacetyl chloride to form 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)thiazolidine-4-carboxylic acid. This intermediate product is then reacted with phenylhydrazinecarbothioamide to yield this compound.
Aplicaciones Científicas De Investigación
2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide has been shown to possess significant anti-inflammatory and anti-tumor properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB and MAPK signaling pathways. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Propiedades
Fórmula molecular |
C18H15ClN4OS3 |
|---|---|
Peso molecular |
435 g/mol |
Nombre IUPAC |
1-[[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C18H15ClN4OS3/c19-13-8-6-12(7-9-13)15-10-26-18(21-15)27-11-16(24)22-23-17(25)20-14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,23,25) |
Clave InChI |
PLEPUGUHHDGDMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-3-(4-phenylphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283900.png)
![6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283903.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(2-hydroxy-3,5-diiodophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283915.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)

